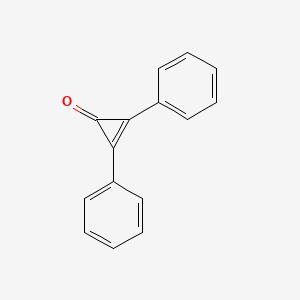

Diphenylcyclopropenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Alopecia Areata (AA):

Diphencyprone has been the most extensively studied for its use in treating Alopecia Areata, an autoimmune disease causing hair loss. Research suggests it can be an effective treatment option for severe and extensive AA, particularly when other treatments fail. Studies have shown promising results, with hair regrowth observed in up to 48% of patients following topical application of DPCP [, ]. However, the exact mechanism of action remains unclear, and further research is needed to understand its long-term efficacy and safety profile [].

Other Potential Applications:

Beyond AA, preliminary research has explored the use of DPCP in treating other conditions like:

- Vitiligo: This autoimmune disease causes skin pigment loss. Early studies suggest DPCP might be effective in inducing repigmentation, but larger, controlled trials are needed [].

- Lichen sclerosus: This chronic inflammatory skin condition. Studies have shown limited benefits and highlight the need for further investigation [].

Important Points to Consider:

- Diphencyprone is a potent sensitizer and should only be used under the supervision of a qualified healthcare professional.

- It can cause significant side effects like blistering, itching, and redness at the application site.

- Due to its potential risks and complexities, DPCP is generally reserved for severe cases where other treatments have been ineffective.

Diphenylcyclopropenone, also known as diphencyprone, is a synthetic organic compound characterized by its unique cyclopropene structure. It features a carbonyl group that significantly influences its chemical behavior, making it a potent electrophile. The strong polarization of the carbonyl group imparts a partial positive charge to the carbon atom, while the oxygen carries a partial negative charge, enhancing its reactivity in various

- Electrophilic Reactions: Due to the polarization of the carbonyl group, diphenylcyclopropenone acts as an electrophile, readily undergoing reactions with nucleophiles such as Grignard reagents and enamines .

- Photodissociation: This compound exhibits rapid photodissociation dynamics under UV light, leading to the formation of diphenylacetylene. This reaction is among the fastest photochemical processes documented .

- Cycloaddition: Diphenylcyclopropenone can undergo cycloaddition reactions with various nucleophiles, resulting in diverse products depending on the reaction conditions .

Diphenylcyclopropenone has demonstrated significant biological activity, particularly in immunotherapy. Its mechanism involves triggering an immune response that counteracts autoreactive cells responsible for hair loss in conditions like alopecia areata. Clinical studies indicate that approximately 40% of patients experience hair regrowth after treatment with diphenylcyclopropenone . Additionally, it has been reported to effectively treat recalcitrant warts and even advanced cutaneous melanoma metastases .

The synthesis of diphenylcyclopropenone typically involves the cyclization of alpha, alpha'-dibromodibenzylketone. This method allows for the formation of the cyclopropene ring structure essential for its reactivity. The compound must be handled carefully due to its sensitivity to light and temperature, which can lead to decomposition into diphenylacetylene .

Diphenylcyclopropenone stands out due to its specific mechanism of action involving immune modulation rather than direct cytotoxicity or general sensitization.

Interaction studies involving diphenylcyclopropenone have focused on its reactivity with various biological molecules and other compounds:

- Bioconjugation: Recent research highlights its selective reaction with 1,2-aminothiols, producing amide conjugates while releasing thiol groups. This chemistry has potential applications in bioconjugation techniques for labeling biomolecules .

- Sensitization Mechanisms: Studies indicate that initial sensitization to diphenylcyclopropenone is crucial for its therapeutic effects, as it primes the immune system for subsequent treatments .

Historical Synthesis and Early Methodological Developments

The synthesis of diphenylcyclopropenone marked a significant milestone in organic chemistry when Breslow and co-workers first achieved its preparation in 1959, creating the first stable molecule containing a carbonyl group in a three-membered ring. The original synthetic approach represented a breakthrough in understanding the limits of ring strain and carbonyl stability, challenging previous assumptions about the feasibility of such highly strained systems. The historical development of this synthesis required overcoming substantial theoretical and practical obstacles, as no precedent existed for incorporating a carbonyl functionality into such a constrained ring system.

The classical synthesis pathway involves the formation of α,α'-dibromodibenzyl ketone as a key intermediate, which undergoes subsequent cyclization reactions under carefully controlled conditions. The detailed procedure described in Organic Syntheses involves the bromination of dibenzyl ketone using bromine in acetic acid, followed by treatment with triethylamine to facilitate the cyclization process. This methodology requires precise control of reaction conditions, including temperature, solvent selection, and reagent stoichiometry, to achieve successful ring closure while minimizing competing decomposition pathways.

Modern synthetic approaches have refined the original methodology through improved understanding of the reaction mechanism and optimization of reaction conditions. The synthesis typically proceeds through the formation of dibromoketone intermediates, which undergo base-catalyzed elimination and cyclization to form the highly strained three-membered ring system. The success of this transformation depends critically on the balance between promoting cyclization and preventing premature decomposition of the strained product.

Structural Characterization and Unique Three-Membered Ring System

Diphenylcyclopropenone possesses the molecular formula C₁₅H₁₀O with a molecular weight of 206.24 g/mol, featuring two phenyl substituents attached to the 2- and 3-positions of the cyclopropenone ring. The structural uniqueness of this compound lies in its unprecedented combination of extreme ring strain with carbonyl functionality, creating a system that defies conventional chemical intuition about molecular stability. X-ray crystallographic studies have provided detailed insights into the molecular geometry, revealing significant deviations from typical bond angles and lengths due to the constraints imposed by the three-membered ring system.

The compound's structure exhibits remarkable aromatic character, as confirmed by Nuclear Induced Chemical Shift (NICS) values and experimental NMR chemical shifts. This aromatic stabilization provides crucial thermodynamic stability that allows the molecule to exist despite the enormous ring strain associated with the three-membered ring containing a sp²-hybridized carbon. The aromatic character arises from the delocalization of π-electrons across the cyclopropenone ring system, creating a 2π-electron aromatic system according to Hückel's rule.

Structural analysis reveals that the carbonyl group experiences significant polarization, creating a partial positive charge on the cyclopropene ring with aromatic stabilization and a partial negative charge on the oxygen atom. This charge distribution fundamentally influences the compound's reactivity patterns and explains its behavior as an ambident electrophile. The phenyl substituents adopt orientations that minimize steric hindrance while maximizing orbital overlap with the central ring system, contributing to the overall structural stability.

The three-membered ring geometry imposes severe angular strain, with C-C-C bond angles significantly compressed from the ideal tetrahedral angle. This geometric distortion creates a highly reactive system that readily participates in ring-opening reactions and cycloaddition processes. The structural parameters determined through various spectroscopic and crystallographic methods provide a comprehensive understanding of how the molecule maintains stability despite these unfavorable geometric constraints.

Electronic Properties and Aromatic Stabilization Effects

The electronic properties of diphenylcyclopropenone represent a fascinating case study in aromatic stabilization under extreme structural constraints. Computational studies using density functional theory (DFT) methods have revealed the complex electronic structure that enables this molecule's remarkable stability. The compound exhibits characteristics of a 2π-electron aromatic system, with significant delocalization of electron density across the three-membered ring that provides crucial stabilization energy to offset the inherent ring strain.

Spectroscopic characterization demonstrates unique electronic transitions that reflect the molecule's aromatic character. UV-visible spectroscopy reveals absorption maxima at 220, 227, and 299 nm, indicating specific electronic transitions associated with the aromatic cyclopropenone system. These absorption characteristics are consistent with the compound's aromatic nature and provide insights into the energy levels of the molecular orbitals involved in the electronic delocalization.

The aromatic stabilization effects are further confirmed through NMR spectroscopic analysis, which shows chemical shifts characteristic of aromatic systems despite the highly strained ring geometry. The ¹H NMR and ¹³C NMR spectra provide evidence for the delocalized electronic structure, with chemical shifts that deviate significantly from those expected for purely aliphatic or ketonic systems. These spectroscopic data support theoretical calculations that predict substantial aromatic character in the cyclopropenone ring.

NICS (Nuclear Independent Chemical Shift) calculations have quantitatively demonstrated the aromatic character of diphenylcyclopropenone, with values consistent with other recognized aromatic systems. These calculations provide direct evidence for the cyclic delocalization of π-electrons that contributes to the molecule's stability. The aromatic stabilization energy represents a critical factor that enables the existence of this highly strained system, overcoming the destabilizing effects of geometric distortion.

The electronic properties also manifest in the compound's unique reactivity patterns, where it functions as an ambident electrophile capable of undergoing both carbonyl addition reactions and conjugate addition processes. This dual reactivity arises from the electronic structure that distributes electrophilic character between the carbonyl carbon and the ring carbons, creating multiple reactive sites within a single molecule.

Solubility, Crystallinity, and Solid-State Behavior

The solubility characteristics of diphenylcyclopropenone reflect its organic nature and aromatic structure, showing good solubility in organic solvents while being poorly soluble in aqueous media. Quantitative solubility data indicates that the compound dissolves readily in ethanol (approximately 14 mg/mL), dimethyl sulfoxide (approximately 20 mg/mL), and dimethyl formamide (approximately 20 mg/mL). These solubility values are consistent with the compound's hydrophobic character and provide practical guidance for experimental applications requiring dissolution of the material.

The compound exhibits limited solubility in aqueous systems, with a maximum solubility of approximately 0.5 mg/mL achieved in a 1:1 mixture of DMSO and phosphate-buffered saline. This poor aqueous solubility presents challenges for biological applications and has motivated research into inclusion complex formation with cyclodextrin derivatives to enhance water solubility. Studies have demonstrated that complexation with β-cyclodextrin and hydroxypropyl-β-cyclodextrin can significantly improve aqueous solubility, with the hydroxypropyl derivative showing superior enhancement effects.

Crystalline diphenylcyclopropenone exhibits remarkable solid-state photochemical properties that distinguish it from most organic compounds. The crystalline material undergoes efficient photodecarbonylation reactions that proceed through quantum chain processes, achieving quantum yields significantly greater than unity. This unique solid-state reactivity involves ultrafast energy transfer between molecules within the crystal lattice, enabling a domino effect where photochemical activation of one molecule triggers reactions in neighboring molecules.

The solid-state behavior includes dramatic mechanical effects associated with the photochemical decarbonylation process. Upon UV irradiation, crystalline samples undergo explosive decomposition that releases substantial mechanical energy, reflecting the high energy content of the strained ring system. This behavior necessitates careful handling procedures and appropriate safety precautions when working with solid samples of the compound.

Crystal structure studies have revealed detailed information about intermolecular packing arrangements that influence the solid-state photochemical behavior. The crystalline structure facilitates efficient energy transfer processes that enable the quantum chain reactions observed upon photochemical activation. These structural insights provide important understanding of how molecular arrangement in the solid state can dramatically influence photochemical reactivity patterns.

Stability Profile: Photodegradation and Thermal Decomposition Pathways

The stability profile of diphenylcyclopropenone is characterized by complex degradation pathways that depend critically on environmental conditions, particularly light exposure, temperature, and solvent systems. Comprehensive stability studies have revealed that solutions stored under appropriate conditions (refrigeration at 4°C without light exposure) maintain chemical integrity for extended periods, while exposure to ambient conditions leads to rapid decomposition. These findings have important implications for practical applications and storage requirements.

Photodegradation represents the most significant stability concern for diphenylcyclopropenone, with the compound undergoing efficient photochemical decarbonylation to form diphenylacetylene upon UV irradiation. The photochemical process involves electronic excitation to the second excited state (S₂), followed by ultrafast adiabatic ring-opening within 200 femtoseconds to generate an excited intermediate with an 8-picosecond lifetime. This remarkable photochemical efficiency has been exploited for synthetic applications but also necessitates careful protection from light during storage and handling.

Systematic stability studies examining different solvent systems have revealed significant variations in decomposition rates depending on the chemical environment. Solutions prepared in acetone show the most rapid decomposition, with complete degradation occurring within 45 days at room temperature, while propylene glycol solutions demonstrate superior stability under similar conditions. The decomposition rate order follows the pattern: propylene glycol > isopropanol > ethanol > acetone, providing practical guidance for solvent selection in various applications.

| Solvent System | Stability at 4°C (60 days) | Stability at Room Temperature (60 days) | Decomposition Rate Order |

|---|---|---|---|

| Acetone | Stable | Complete decomposition (45 days) | Fastest |

| Ethanol | Stable | Significant decomposition | Moderate |

| Isopropanol | Stable | Moderate decomposition | Intermediate |

| Propylene Glycol | Stable | Minimal decomposition | Slowest |

Thermal stability studies indicate that diphenylcyclopropenone undergoes decarbonylation at elevated temperatures, with significant decomposition occurring around 160°C. Below this temperature threshold (approximately 150°C), the compound can undergo irreversible dimerization through [3+2] cycloaddition processes, representing an alternative decomposition pathway that competes with simple decarbonylation. The thermal decomposition pathways reflect the high energy content of the strained ring system and the thermodynamic driving force for relief of ring strain.

The primary decomposition product under most conditions is diphenylacetylene, formed through loss of carbon monoxide from the cyclopropenone ring. This transformation represents a thermodynamically favorable process that relieves the substantial ring strain while forming a stable alkyne product. Understanding these decomposition pathways is crucial for developing appropriate storage conditions and predicting the behavior of the compound under various experimental conditions.

Temperature-dependent stability profiles demonstrate that refrigerated storage significantly extends the useful lifetime of diphenylcyclopropenone solutions, while room temperature storage leads to rapid degradation regardless of the solvent system employed. These findings emphasize the importance of proper storage protocols for maintaining compound integrity and ensuring reproducible experimental results in research applications.

Cycloaddition Chemistry: [2+3] and [3+3] Reaction Mechanisms

Diphenylcyclopropenone demonstrates exceptional versatility in cycloaddition reactions, functioning as both a dipolarophile and an electrophilic partner in formal [2+3] and [3+3] cycloaddition processes [7] [11]. The compound's unique electronic structure, characterized by substantial ring strain and carbonyl polarization, enables selective reactions with various 1,3-dipolar species and related nucleophilic partners [34].

In [2+3] cycloaddition reactions, diphenylcyclopropenone reacts with mesoionic compounds across the endocyclic carbon-carbon double bond, while cycloaddition with benzonitrile oxide occurs preferentially at the carbonyl double bond [7]. The regioselectivity of these reactions depends critically on the nature of the dipolar reagent and reaction conditions [34]. Azomethine ylides, generated from thermal cleavage of substituted aziridines, undergo [2+3] cycloaddition with diphenylcyclopropenone to form azacyclopentenones through formal cycloaddition followed by rearrangement processes [11] [34].

Phosphine-catalyzed dearomative [3+2] cycloaddition reactions represent a significant advancement in cyclopropenone chemistry [8]. Triphenylphosphine catalyzes the reaction between benzoxazoles and diphenylcyclopropenone, proceeding through α-ketenyl phosphorus ylide intermediates [8] [22]. The mechanism involves initial nucleophilic attack by the phosphine on the cyclopropenone, followed by ring-opening to generate the reactive ylide species [22].

Formal [3+3] cycloaddition processes occur when diphenylcyclopropenone reacts with substituted thiosemicarbazides, yielding 1,2,4-triazolo[4,3-b]pyridazinethiones [9]. The reaction with two equivalents of thiosemicarbazides proceeds through a stepwise mechanism involving initial nucleophilic attack followed by cyclization and elimination steps [9].

| Cycloaddition Type | Reagent Class | Product Type | Yield Range |

|---|---|---|---|

| [2+3] | Azomethine ylides | Pyrrolinones | 40-80% [11] |

| [2+3] | Benzonitrile oxide | Oxazinones | 60-75% [7] |

| [3+2] | Benzoxazoles | Spirocycles | 70-95% [8] |

| [3+3] | Thiosemicarbazides | Triazolopyridazines | 45-70% [9] |

Nucleophilic/Electrophilic Attack at Carbonyl and Cyclopropene Positions

The chemical properties of diphenylcyclopropenone are dominated by strong polarization of the carbonyl group, which creates a partial positive charge with aromatic stabilization on the cyclopropene ring and a partial negative charge on oxygen [18]. This electronic distribution renders the compound an ambident electrophile capable of undergoing both carbonyl addition and conjugate addition reactions [9] [31].

The cyclopropenium ring acts as a meta-directing group due to its electron-withdrawing character, while the phenyl substituents remain reactive toward electrophilic aromatic substitution [18]. The steric hindrance and partial positive charge on the cyclopropenium ring inhibit further electrophilic attack at this position, directing reactivity toward the peripheral aromatic systems [18].

Nucleophilic attack can occur at two distinct sites: direct addition to the carbonyl carbon or conjugate addition to the strained carbon-carbon double bond [12] [31]. The regioselectivity depends on factors including nucleophile basicity, steric considerations, and reaction conditions [34]. Lewis acids can stabilize the charge separation, forming complexes that enhance the electrophilic character of both reactive sites [18].

The transition dipole moment of diphenylcyclopropenone exhibits values ranging from 1.39 to 4.60 Debye depending on the electronic transition, with positive transition polarizabilities indicating strong molecular activity [31] [37]. These photophysical properties reflect the compound's ability to undergo both n→π* and π→π* electronic transitions, consistent with its dual electrophilic character [31].

Heterocyclic Synthesis: Pyrrolinones, Triazolopyridazines, and Polycyclic Systems

Diphenylcyclopropenone serves as a versatile building block for constructing diverse heterocyclic systems through ring-opening and annulation reactions [10] [33]. The formation of pyrrolinone derivatives represents one of the most extensively studied applications, proceeding through formal [2+3] cycloaddition mechanisms with various nitrogen-containing nucleophiles [46].

Primary enaminone derivatives react with diphenylcyclopropenone under microwave irradiation in the presence of bismuth nitrate catalysts to afford 2-pyrrolinone derivatives in yields ranging from 42-80% [46]. The mechanism involves coordination between bismuth and the carbonyl oxygen, followed by nucleophilic attack by the enaminone nitrogen, ring expansion, and Michael addition to form the final heterocyclic product [46].

The synthesis of 3-pyrrolinone derivatives occurs through reactions with diimines, where one imino nitrogen attacks the C-2 position of diphenylcyclopropenone [46]. Ring-opening generates a ketene intermediate that subsequently cyclizes through attack on the iminium function, yielding 3-pyrrolinones in moderate yields of 42-67% [46].

Triazolopyridazine formation represents a unique [3+3] cycloaddition process involving N-substituted hydrazine derivatives of thiosemicarbazides [9]. The reaction proceeds stoichiometrically to yield pyridazinethiones through a mechanism involving sequential nucleophilic attacks and cyclization steps [9].

| Heterocyclic Product | Starting Material | Catalyst/Conditions | Yield Range |

|---|---|---|---|

| 2-Pyrrolinones | Enaminones | Bi(NO₃)₃·5H₂O/MW | 42-80% [46] |

| 3-Pyrrolinones | Diimines | EtOH/Reflux | 42-67% [46] |

| Triazolopyridazines | Thiosemicarbazides | Thermal | 45-70% [9] |

| Pyrimidin-4-ones | N-imidoylthioureas | Solvent-free | 60-85% [11] |

Polycyclic system formation occurs through rhodium-catalyzed cascade reactions, where diphenylcyclopropenone reacts with N-methylbenzamide to form cyclopentene spiroisoindolenones [21]. The mechanism involves metal-catalyzed carbon-hydrogen activation, cyclopropenone ring-opening, and multiple carbon-carbon bond formations [21].

Photochemical Decarbonylation: Quantum Chain Reaction Dynamics

The photochemical decarbonylation of diphenylcyclopropenone to diphenylacetylene represents one of the most remarkable photochemical processes in organic chemistry, proceeding with quantum yields approaching unity in solution [13] [19]. The reaction mechanism involves excitation to the second electronic excited state, followed by adiabatic ring-opening within approximately 200 femtoseconds [13] [14].

In crystalline solid state, diphenylcyclopropenone undergoes quantum chain reactions with extraordinary amplification factors ranging from 3.2 to 11.0 [13]. The process involves energy transfer from initially excited photoproducts to neighboring unreacted molecules, propagating the chain reaction throughout the crystal lattice [13] [15].

Ultrafast spectroscopic investigations reveal that the quantum chain reaction occurs sequentially over a 30-picosecond timescale [15] [19]. The initially formed diphenylacetylene products retain significant electronic excitation, which enables efficient energy transfer to adjacent diphenylcyclopropenone molecules [15]. This energy transfer populates an optically inaccessible excited state of diphenylcyclopropenone, facilitating continued decarbonylation [15].

The density functional theory analysis predicts that thermal decarbonylation proceeds through sequential and regioselective cleavage of both single bonds in the three-membered ring [14]. The initial ring-opening process results in formation of a reactive zwitterionic intermediate separated from the final products by a very low energy barrier [14].

| Reaction Conditions | Quantum Yield | Timescale | Amplification Factor |

|---|---|---|---|

| Solution Phase | 1.00 ± 0.03 [13] | ~200 fs [14] | 1.0 |

| Crystalline State | 3.3 ± 0.3 [13] | ~30 ps [15] | 3.2-11.0 [13] |

| Nanocrystalline | ~3.0 [15] | Sequential | Variable |

The photodecarbonylation mechanism involves non-adiabatic processes proceeding on excited-state surfaces [28]. Femtosecond pump-probe experiments demonstrate that the reaction produces electronically excited diphenylacetylene in its second excited state, which subsequently undergoes internal conversion to lower electronic states [15] [28].

Organometallic Interactions: Palladium-Catalyzed Functionalization

Diphenylcyclopropenone forms stable complexes with various transition metals through coordination via the carbonyl oxygen atom [17]. The compound's position in the spectrochemical series has been determined through systematic studies of complexes with zinc, cobalt, nickel, copper, ruthenium, rhodium, palladium, and platinum [17].

Palladium-catalyzed functionalization reactions exploit the strained three-membered ring for selective carbon-carbon bond activation [20] [23]. The palladium center undergoes oxidative addition to the cyclopropenone, forming metallocycle intermediates that facilitate subsequent transformations [20]. These reactions typically proceed through palladium(II) to palladium(IV) catalytic cycles, with the cyclopropenone acting as both an oxidizing agent and a carbon-carbon bond source [21].

Rhodium-catalyzed reactions demonstrate the versatility of organometallic activation [21]. The reaction between N-methylbenzamide and diphenylcyclopropenone, catalyzed by pentamethylcyclopentadienyl rhodium complexes, proceeds through carbon-hydrogen activation followed by cyclopropenone insertion [21]. The mechanism involves formation of rhodacycle intermediates, ring-opening of the strained cyclopropenone, and subsequent cyclization to form spirocyclic products [21].

Phosphine-catalyzed activation represents an organocatalytic approach to cyclopropenone functionalization [22]. The mechanism involves nucleophilic attack by phosphine on the cyclopropenone carbon-carbon double bond, generating α-ketenyl phosphorus ylide intermediates [22]. These reactive intermediates undergo subsequent cycloaddition reactions with aldehydes and other electrophiles [22].

| Metal Catalyst | Reaction Type | Product Class | Typical Conditions |

|---|---|---|---|

| Pd(TFA)₂ | Ring-opening | Fluoroallylic compounds | 100°C/DCE [25] |

| [Cp*RhCl₂]₂ | C-H activation | Spiroisoindolenones | 110°C/AgBF₄ [21] |

| PPh₃ | Organocatalytic | Butenolides | RT/MeOH [22] |

| Ni complex | Asymmetric | γ-Alkenylbutenolides | RT/Enantioselective [46] |

The molecular orbital framework of diphenylcyclopropenone has been extensively studied using various theoretical approaches, revealing important insights into its electronic structure and reactivity [1] [2]. The compound belongs to the class of intramolecular electron-donor-acceptor systems, where the electron donor and acceptor groups are connected through the π-electron system, presenting mirror symmetry [1].

Frontier Molecular Orbital Characteristics

Density functional theory calculations reveal that diphenylcyclopropenone exhibits a HOMO-LUMO energy gap of approximately 6.3-6.4 eV, which is consistent with its aromatic character and electronic stability [2] [3]. The frontier molecular orbitals show significant delocalization across the cyclopropenone ring system, with the phenyl substituents contributing to orbital stabilization through extended conjugation [2].

The highest occupied molecular orbital exhibits substantial π-electron density distribution across the three-membered ring, with the carbonyl oxygen contributing lone pair character. Natural bond orbital analysis indicates that the cyclopropenone ring maintains aromatic character despite the significant ring strain, with the C-C bonds in the ring showing partial double bond character [2].

Secondary Orbital Interactions

Molecular orbital analyses have revealed the importance of secondary orbital interactions in determining the reactivity patterns of diphenylcyclopropenone. The C₃ position of the cyclopropenone ring shows variable p-orbital coefficients ranging from 0.0 to 0.26 in the HOMO, depending on the substitution pattern and electronic environment [2]. These interactions are crucial for understanding the stereoselectivity observed in cycloaddition reactions.

Charge Distribution Analysis

Natural population analysis demonstrates that diphenylcyclopropenone exhibits significant charge polarization, with the carbonyl carbon bearing a partial positive charge and the oxygen atom showing enhanced electron density. The charges at the C₃ position range from -0.18 to 0.61, depending on the molecular environment, which directly correlates with the compound's reactivity toward nucleophilic attack [2].

Density Functional Theory Studies on Reaction Pathways and Transition States

Comprehensive DFT investigations have elucidated the reaction mechanisms and transition state structures for various transformations of diphenylcyclopropenone [4] [5] [6]. These studies employ high-level computational methods, including M06-2X functional with extended basis sets, to accurately describe the energetics and geometries of reactive intermediates [6].

Photodecarbonylation Mechanism

Time-dependent DFT calculations have provided detailed insights into the photodecarbonylation pathway of diphenylcyclopropenone. Electronic excitation to the S₂ state results in an adiabatic ring-opening process occurring within 200 femtoseconds, leading to an excited product with a lifetime of approximately 8 picoseconds [5] [7]. The reaction proceeds through a non-adiabatic pathway, ultimately producing ground-state diphenylacetylene and carbon monoxide [4].

The computational studies reveal that the photodecarbonylation exhibits a remarkably high quantum yield of 3.30 ± 0.35 in nanocrystalline form, indicating the occurrence of a quantum chain reaction mechanism [5] [7]. This process involves energy transfer between excited product molecules and neighboring ground-state reactants, creating a cascading effect that amplifies the photochemical efficiency.

Cycloaddition Reaction Pathways

DFT calculations at the M06-2X/6-31+G(d) level have mapped the potential energy surfaces for Diels-Alder cycloadditions involving diphenylcyclopropenone [2]. The studies identify two primary reaction pathways: normal electron-demand cycloaddition and inverse electron-demand mechanisms, with activation barriers ranging from 19.8 to 29.1 kcal/mol depending on the reaction partners and conditions [6].

The transition state geometries show that the cyclopropenone ring undergoes significant structural reorganization during the reaction, with C-C bond lengths increasing from 1.402 Å in the reactant to 1.422 Å in the transition state [6]. The stereoselectivity of these reactions correlates with both the charge distribution and HOMO coefficient at the C₃ carbon atom.

Catalytic Reaction Mechanisms

Recent DFT studies have investigated the rhodium-catalyzed cascade reactions of diphenylcyclopropenone with N-methylbenzamide [6]. The computational analysis reveals a complex mechanistic pathway involving initial C-H activation (activation barrier: 20.9 kcal/mol), followed by cyclopropenone ring opening and subsequent C-C bond formation steps.

The rate-determining step corresponds to the protonation of the vinylic group during the formation of the first C-C bond, with an activation barrier of 29.1 kcal/mol [6]. The calculations demonstrate that the metal-catalyzed pathway is thermodynamically favored over direct thermal reactions, with the catalyst facilitating multiple proton transfer steps throughout the reaction sequence.

Aromaticity Metrics and Strain Energy Calculations

The aromaticity of diphenylcyclopropenone has been quantitatively assessed using multiple theoretical approaches, providing a comprehensive understanding of its aromatic character and energetic stability [8] [9] [10].

Aromaticity Indices

Computational studies using electron density and bond length analyses have determined that diphenylcyclopropenone exhibits approximately 35% aromatic character [9]. This value is significantly lower than benzene but demonstrates substantial aromatic stabilization considering the high ring strain inherent in the three-membered ring system [8].

The nucleus-independent chemical shift analysis reveals diatropic ring currents characteristic of aromatic systems, with the magnitude of the ring current being intermediate between fully aromatic and non-aromatic compounds [9]. The magnetic susceptibility exaltation values confirm the presence of aromatic delocalization, although the effect is diminished compared to classical aromatic systems due to the geometric constraints of the cyclopropenone ring.

Strain Energy Analysis

Thermochemical calculations have established that diphenylcyclopropenone possesses a strain energy of 54 kcal/mol, which represents a significant reduction from the 71.5 kcal/mol strain energy of the unsubstituted cyclopropenone [11] [10]. This reduction in strain energy is attributed to the stabilizing influence of the phenyl substituents, which provide additional conjugation and distribute the electronic stress across a larger molecular framework.

The resonance energy of diphenylcyclopropenone has been calculated as 24.1 kcal/mol, indicating substantial aromatic stabilization that partially compensates for the ring strain [9]. This balance between strain and aromatic stabilization is crucial for understanding the compound's remarkable stability compared to other highly strained cyclic systems.

Geometric Aromaticity Parameters

Bond length equalization analysis reveals that the C-C bonds in the cyclopropenone ring show partial equalization, with bond lengths ranging from 1.34 to 1.45 Å [10]. This variation is intermediate between the fully localized structure expected for a strained cyclic ketone and the completely delocalized structure of aromatic systems.

The planarity of the cyclopropenone ring system is maintained despite the significant ring strain, with deviations from planarity being minimal (< 0.1 Å). This geometric requirement for aromaticity is satisfied, allowing for effective π-orbital overlap and electron delocalization across the ring system [9].

Charge Transfer Complex Formation with Lewis Acids

Diphenylcyclopropenone demonstrates remarkable ability to form charge transfer complexes with various Lewis acids, a property that has been extensively characterized through theoretical and experimental investigations [12] [13] [14].

Electronic Structure of Lewis Acid Complexes

Computational studies have revealed that diphenylcyclopropenone functions as an electron donor in charge transfer complexes, with the carbonyl oxygen serving as the primary electron-donating site [13] [14]. The formation of 1:1 complexes with Lewis acids such as boron trifluoride, antimony pentachloride, and tin tetrachloride has been confirmed through both spectroscopic and crystallographic analyses [14].

The binding energies for these complexes range from 15 to 35 kcal/mol, depending on the Lewis acid strength and steric factors [13]. Natural bond orbital analysis indicates that the charge transfer occurs primarily from the oxygen lone pairs to the empty orbitals of the Lewis acid, with lesser contributions from the π-system of the cyclopropenone ring.

Charge Transfer Band Analysis

The charge transfer complexes exhibit characteristic absorption bands in the visible region of the electromagnetic spectrum, with molar absorptivities ranging from 1,000 to 10,000 L mol⁻¹ cm⁻¹ [13]. These bands are attributed to charge transfer transitions from the donor orbitals of diphenylcyclopropenone to the acceptor orbitals of the Lewis acid.

Time-dependent DFT calculations have assigned these transitions to specific molecular orbital combinations, with the primary charge transfer band corresponding to electron promotion from the HOMO of diphenylcyclopropenone to the LUMO of the Lewis acid complex [13]. The transition energies correlate well with the electronegativity difference between the donor and acceptor components.

Intramolecular Charge Transfer Characteristics

Diphenylcyclopropenone exhibits inherent intramolecular charge transfer character, with electron density shifting from the phenyl rings through the cyclopropenyl system to the carbonyl oxygen [1]. This property is enhanced upon complex formation with Lewis acids, leading to increased polarization and reactivity.

The transition dipole moments for these charge transfer transitions range from 1.39 to 4.60 D, depending on the solvent environment and Lewis acid partner [1]. The positive values of transition polarizability (0.13 to 0.61 ų) indicate that the excited states are more polar than the ground states, confirming the charge transfer nature of these transitions [1].

Solvent Effects on Charge Transfer

The charge transfer properties of diphenylcyclopropenone complexes show significant solvent dependence, with polar solvents enhancing the charge separation and increasing the intensity of charge transfer bands [1]. In polar protic solvents such as methanol, hydrogen bonding with the carbonyl oxygen further stabilizes the charge-separated state, leading to red-shifted absorption maxima.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H315 (89.13%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (97.83%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

Li et al. A ring expansion strategy towards diverse azaheterocycles. Nature Chemistry, DOI: 10.1038/s41557-021-00746-7, published online 19 July 2021